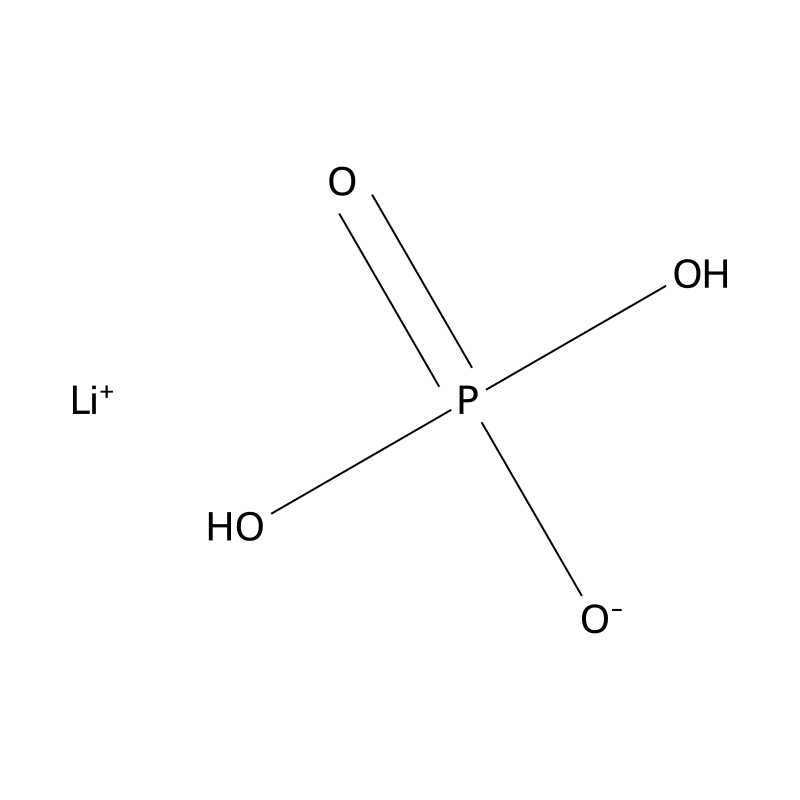

Lithium dihydrogen phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Analytical Chemistry:

- pH Buffer: LiH₂PO₄ exhibits amphoteric properties, meaning it can act as both an acid and a base. This makes it a valuable component of buffer solutions, which are used to maintain a constant pH in chemical reactions. LiH₂PO₄ is commonly used in biological buffers to maintain a physiological pH range for studying enzymes and other biomolecules.

- Precipitating Agent: LiH₂PO₄ can selectively precipitate specific metal cations from solutions. This property is used in gravimetric analysis to determine the concentration of these cations in a sample. Additionally, it can be used to separate and purify different metal ions based on their varying solubilities with LiH₂PO₄.

Materials Science:

- Precursor Material: LiH₂PO₄ is used as a precursor material for the synthesis of various advanced materials, such as lithium metal oxides (LiMO₄) which are potential cathode materials for lithium-ion batteries. These batteries offer high energy density and are crucial for various applications, including electric vehicles and portable electronic devices.

- Solid-State Electrolytes: LiH₂PO₄ can be incorporated into solid-state electrolytes for lithium-ion batteries. These electrolytes offer improved safety and stability compared to traditional liquid electrolytes, which are prone to leakage and flammability. However, achieving high ionic conductivity remains a challenge in LiH₂PO₄-based electrolytes.

Biology:

- Nucleic Acid Extraction: LiH₂PO₄ is used as a chaotropic agent in nucleic acid (DNA and RNA) extraction protocols. Chaotropic agents disrupt the interaction between nucleic acids and proteins, allowing for their efficient isolation from biological samples.

- Cell Culture Media: LiH₂PO₄ can be included in cell culture media to maintain a suitable phosphate concentration for cell growth and proliferation.

Lithium dihydrogen phosphate, with the chemical formula LiH₂PO₄, is an important lithium salt characterized by its white crystalline powder form. It has a molecular weight of 71.99 g/mol and exhibits high solubility in water, moderate solubility in ethanol, and is insoluble in ether . This compound is notable for its high conductivity, thermal stability, and chemical stability, making it an excellent candidate for various applications, particularly in the fields of energy storage and catalysis.

Lithium dihydrogen phosphate can be synthesized through various methods:

- Neutralization Reaction: Lithium hydroxide reacts with phosphoric acid in a controlled environment to produce lithium dihydrogen phosphate. The reaction can be represented as:This method typically operates at room temperature and does not require additional heating .

- Single-Step Reaction: A more efficient synthesis method involves reacting a lithium compound (such as lithium carbonate or lithium hydroxide) with concentrated phosphoric acid under continuous stirring at temperatures up to 100°C. The water produced during the reaction is removed through evaporation facilitated by the heat of neutralization .

- Crystallization from Aqueous Solutions: Lithium dihydrogen phosphate can also be obtained by crystallizing from aqueous solutions of orthophosphoric acid under controlled conditions .

Lithium dihydrogen phosphate has a diverse range of applications:

- Battery Materials: It is widely used in the production of high-performance lithium-ion batteries due to its excellent electrochemical properties, contributing to high energy density and long cycle life .

- Ceramic Materials: As a raw material in ceramics, it enhances thermal conductivity and mechanical strength, making it suitable for various industrial applications .

- Catalyst: It serves as an effective catalyst in

Research on interaction studies involving lithium dihydrogen phosphate primarily focuses on its role in battery technology and material science. Studies have examined its interactions with various metal phosphates to form composite materials that enhance battery performance . Additionally, investigations into its thermal properties reveal insights into how it interacts under different temperature conditions during decomposition processes .

Several compounds are similar to lithium dihydrogen phosphate, each with unique properties and applications:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Sodium dihydrogen phosphate | NaH₂PO₄ | Commonly used as a food additive and pH regulator. |

| Potassium dihydrogen phosphate | KH₂PO₄ | Used as a fertilizer and food additive; soluble in water. |

| Calcium hydrogen phosphate | Ca(H₂PO₄)₂ | Important for bone health; used in dietary supplements. |

| Magnesium dihydrogen phosphate | Mg(H₂PO₄)₂ | Used in fertilizers; has applications in agriculture. |

Lithium dihydrogen phosphate stands out due to its specific applications in battery technology and catalysis, where it demonstrates superior electrochemical properties compared to other hydrogen phosphates.

Lithium dihydrogen phosphate (LiH₂PO₄), also known as LDP, is a colorless crystalline solid with significant importance in various industrial and scientific applications. It possesses an orthorhombic crystal structure belonging to the space group Pna21 (no. 33) with cell parameters of approximately a = 6.25 Å, b = 7.65 Å, and c = 6.87 Å, containing 4 formula units per unit cell. This compound features a unique hydrogen-bond network of tetrahedral phosphate anions forming chains of [H₂(PO₄)⁻]∞ with Li⁺ cations positioned between four oxygen ions linked via two different types of O-H···O hydrogen bonds.

The compound demonstrates high solubility in water, making it suitable for various solution-based applications. At 0°C, its solubility reaches approximately 55.8 wt% (126.2 g of LiH₂PO₄/100 g of water), while at 22°C, it increases to approximately 153.8 g of LiH₂PO₄/100 g of water. Interestingly, some sources indicate limited solubility at 25°C, suggesting complex temperature-dependent solubility behavior.

Structural Characteristics and Stability

LiH₂PO₄ exhibits remarkable thermal characteristics with a melting point of approximately 224°C when measured in sealed conditions. However, when heated in open air, the compound begins to decompose at approximately 145°C, undergoing condensation reactions to form oligomers with simultaneous water release. This behavior demonstrates the importance of controlled environments during processing and applications.

The crystalline structure remains stable from low temperatures (13 K) up to a transformation near 178°C, which has been detected through dielectric constant measurements. This stability across a wide temperature range contributes to its versatility in various applications, particularly in electrochemical systems.

Supersaturation Mechanisms in Acidic Mother Liquors

Supersaturation establishment in lithium dihydrogen phosphate crystallization systems primarily occurs through two complementary approaches: thermal regulation and solvent composition modification. In phosphoric acid-based solutions, the temperature dependence of lithium dihydrogen phosphate solubility creates optimal conditions for controlled supersaturation when implementing cooling strategies [1] [3].

The acidic environment of phosphoric acid (H₃PO₄) mother liquors significantly influences ionic speciation, with protonation states of phosphate species dictating supersaturation thresholds. At H₃PO₄ concentrations exceeding 40 wt%, the dominant H₂PO₄⁻ ions form strong hydrogen-bonded networks with water molecules, reducing lithium ion mobility and increasing the activation energy for nucleation [3]. This phenomenon enables supersaturation ratios (σ = C/Cₛ) up to 1.45 before spontaneous nucleation occurs, compared to σ ≈ 1.25 in pure aqueous solutions [1].

Recent studies employing Raman spectroscopy have quantified the relationship between phosphoric acid concentration and supersaturation maintenance capabilities [3]:

| H₃PO₄ Concentration (wt%) | Maximum Sustainable σ | Induction Period (hours) |

|---|---|---|

| 0 | 1.28 ± 0.03 | 2.1 ± 0.4 |

| 20 | 1.35 ± 0.02 | 3.8 ± 0.6 |

| 40 | 1.42 ± 0.04 | 6.2 ± 1.1 |

| 60 | 1.38 ± 0.03 | 4.5 ± 0.9 |

The non-linear relationship between acid concentration and supersaturation capacity arises from competing effects: enhanced ionic strength reduces solubility while increased viscosity impedes mass transfer [1] [3]. Optimal supersaturation control occurs in the 30-50 wt% H₃PO₄ range, where zeta potential measurements show minimal particle aggregation tendencies [3].

Temperature-Dependent Solubility Profiles in H₃PO₄ Solutions

The solubility behavior of lithium dihydrogen phosphate exhibits strong temperature dependence with marked hysteresis effects in phosphoric acid solutions. Differential scanning calorimetry studies reveal three distinct solubility regimes [3]:

Low-Temperature Phase (25-80°C): Solubility increases linearly from 55.8 wt% at 0°C to 68.2 wt% at 80°C in pure aqueous systems, following the relationship:

$$ S(T) = 0.154T + 55.8 $$ (R² = 0.992)

where S = solubility (wt%), T = temperature (°C) [3].Intermediate Regime (80-150°C): Phosphoric acid-mediated dehydration causes incongruent dissolution:

$$ 3\text{LiH}2\text{PO}4 \rightleftharpoons \text{Li}3\text{PO}4 + 2\text{H}3\text{PO}4 $$ [3]

This reaction creates complex solubility behavior dependent on acid concentration and ionic activity coefficients.High-Temperature Phase (>150°C): Under autogenous pressure, lithium dihydrogen phosphate demonstrates retrograde solubility with decreasing temperature due to entropy-driven phase stabilization [3].

The introduction of phosphoric acid modifies these profiles substantially. At 40 wt% H₃PO₄, the solubility temperature coefficient reverses above 120°C, creating a window for inverse temperature crystallization strategies [3]. This phenomenon enables novel growth techniques where heating induces supersaturation, particularly valuable for minimizing solvent inclusion defects.

Evaporation-Driven Crystal Growth Kinetics

Controlled solvent evaporation remains the most widely employed technique for lithium dihydrogen phosphate crystal growth due to its precise supersaturation control capabilities [1] [2]. The growth kinetics follow a modified Avrami equation:

$$ X(t) = 1 - \exp(-kt^n) $$

Where X = fraction crystallized, k = temperature-dependent rate constant, and n = 2.3 ± 0.2 for [10] face development [2]. In situ optical microscopy studies reveal two distinct growth stages:

- Initial Surface Roughening (0-12 hours): 2D nucleation density reaches 10⁵ cm⁻² with average island size <50 nm [2].

- Layer Spreading Phase (12-48 hours): Macrostep formation occurs along <100> directions with velocities up to 1.2 μm/hour [2].

Evaporation rate critically affects defect formation, with optimal crystal quality achieved at 0.8-1.2 mL/hour·m² evaporation flux [1]. Excessive rates (>2 mL/hour·m²) induce dendritic growth through constitutional supercooling effects, while low rates (<0.5 mL/hour·m²) promote spiral growth mechanisms around screw dislocations [2].

Anisotropic Face Development under Variable Acid Concentrations

The morphological evolution of lithium dihydrogen phosphate crystals exhibits strong dependence on phosphoric acid concentration through surface-specific growth inhibition mechanisms. X-ray topography combined with atomic force microscopy reveals three distinct growth regimes:

Low Acid Concentration (<20 wt% H₃PO₄):

- Dominant {010} faces with aspect ratio >5:1

- growth velocity = 0.8 μm/hour

- Surface roughening due to incomplete phosphate adsorption

Moderate Acid Concentration (20-50 wt% H₃PO₄):

- Equidimensional {010}, {100}, and {001} faces

- Isotropic growth velocities ~0.4 μm/hour

- Atomically smooth surfaces (RMS roughness <1 nm)

High Acid Concentration (>50 wt% H₃PO₄):

- Predominant {001} plate-like morphology

- Anisotropic velocity ratio V/V [1] = 3.2

- Step bunching defects along <110> directions

The transition between growth modes occurs through competitive adsorption of H₂PO₄⁻ and H₃PO₄⁰ species on specific crystal faces [3]. At pH <1.5, protonated phosphate species preferentially adsorb on {010} surfaces, reducing their growth rates by 72% compared to {100} faces [3]. This pH-dependent adsorption behavior enables precise morphological control through solution acidification strategies.

Hydrogen Bond Network Topology in Orthorhombic Phase

Lithium dihydrogen phosphate crystallizes in the orthorhombic crystal system with space group Pna2₁ (No. 33), exhibiting lattice parameters of a = 6.253(4) Å, b = 7.656(4) Å, and c = 6.881(4) Å, with four formula units per unit cell (Z = 4) . The structure displays a density of 2.461 g/cm³ and features a unique three-dimensional hydrogen bond network that facilitates proton conduction .

The fundamental structural unit consists of tetrahedral phosphate anions [PO₄]³⁻ constituting chains of [H₂(PO₄)⁻]∞ with lithium cations immobilized between four oxygen ions . The orthorhombic framework is characterized by two distinct types of hydrogen bonds with lengths of approximately 2.684 Å and 2.564 Å . These hydrogen bonds are particularly significant as those longer than 2.60 Å with symmetric double minima inject highly mobile protons into the compound .

The lithium coordination environment features LiO₄ coordination polyhedra that are linked by vertices to form isolated chains along the direction . The lithium ions are coordinated by four oxygen atoms with bond distances ranging from 1.951 Å to 2.047 Å, exhibiting slight deviations from ideal tetrahedral symmetry . The phosphate tetrahedra show typical P-O bond lengths ranging from 1.502 to 1.546 Å , consistent with other phosphate structures.

Superprotonic Transition Behavior Above 178°C

The superprotonic transition in lithium dihydrogen phosphate occurs at approximately 178°C, representing a critical temperature where the ionic conductivity undergoes a dramatic increase . This transition is manifested by dielectric anomalies detected through impedance spectroscopy, with additional transitions observed at higher temperatures around 196°C .

At the superprotonic transition temperature, the electrical conductivity reaches values of 3×10⁻² S/cm at 178°C (Tp1) and subsequently increases to 1.2×10⁻¹ S/cm at 196°C (Tp2) . The conductivity further increases to 0.48 S/cm at the melting point of 223-224°C . These values represent the magnitude characteristic of superprotonic phases, indicating a transformation from the low-temperature orthorhombic phase to a highly conducting state.

The superprotonic behavior is attributed to the unique hydrogen bond network topology where especially hydrogen bonds longer than 2.60 Å with symmetric double minima contribute to high proton mobility . The transition involves structural modifications that enhance proton transport pathways while maintaining the overall framework stability. Under proper conditions with sufficient humidity, the compound remains stable up to 360°C, demonstrating the robust nature of the superprotonic phase .

Rotational Dynamics of Phosphate Tetrahedra via Magic Angle Spinning Nuclear Magnetic Resonance

Magic Angle Spinning Nuclear Magnetic Resonance spectroscopy provides detailed insights into the rotational dynamics of phosphate tetrahedra in lithium dihydrogen phosphate. The ³¹P chemical shift tensor has been fully characterized through single-crystal Nuclear Magnetic Resonance measurements, revealing three principal eigenvalues: δ₁₁ = 67.0 ± 0.6 ppm, δ₂₂ = 13.9 ± 1.5 ppm, and δ₃₃ = -78.7 ± 0.9 ppm .

The ⁷Li quadrupole coupling tensor demonstrates the lithium environment dynamics with a quadrupolar coupling constant of χ = -71 ± 1 kHz and eigenvalues of Q₁₁ = 22.3 ± 0.9 kHz and Q₂₂ = 48.4 ± 0.8 kHz . These Nuclear Magnetic Resonance parameters provide essential information about the local electronic environment and the nature of ion-lattice interactions.

The rotational dynamics of phosphate tetrahedra are characterized by restricted motion even at elevated temperatures. Variable-temperature Nuclear Magnetic Resonance experiments reveal that phosphate anions undergo restricted reorientation about the P-O bonds, with the rotation primarily occurring as pseudo-C₃ rotations . The activation energy for these rotational processes is approximately 0.24 ± 0.08 eV (23 ± 8 kJ/mol), indicating relatively low barriers for phosphate reorientation .

The Nuclear Magnetic Resonance evidence suggests that the phosphate tetrahedra rotation is closely correlated with proton dynamics, as the activation energy for phosphate rotation (0.50 ± 0.07 eV) is similar to that observed for proton exchange processes . This correlation indicates that the mobility of phosphate units facilitates proton transport through the hydrogen bond network.

Water Adsorption-Desorption Effects on Ionic Mobility

Water adsorption-desorption processes significantly influence the ionic mobility in lithium dihydrogen phosphate due to its hygroscopic nature. The compound demonstrates strong water uptake capabilities, with the ability to absorb water molecules even at temperatures above 100°C . This hygroscopic behavior is attributed to the formation of hydrogen bonds between water molecules and the phosphate framework.

The conductivity of lithium dihydrogen phosphate under humid conditions does not stem from proton hopping within the crystal structure alone but originates from rapid exchange between protons in the crystal and absorbed water molecules on the surface . This exchange process results in the formation of H₃O⁺ and proton defects within the crystal, creating additional charge carriers that enhance conductivity.

The water adsorption mechanism involves the formation of hydrogen bonds between water molecules and the phosphate oxygen atoms, with the dihydrogen phosphate groups showing particularly strong affinity for water due to enhanced orbital overlap between phosphoryl oxygen lone pairs and the antibonding O-H bonds of water . This interaction is strengthened by charge transfer mechanisms that result in cooperative hydrogen bonding effects.

The influence of relative humidity on proton conduction is substantial, with conductivity variations of up to two orders of magnitude observed as humidity changes from 5% to 90% . At higher humidity levels, the formation of continuous water networks enhances proton transport through vehicular mechanisms involving H₃O⁺ species. The activation energy for proton conduction decreases from approximately 12.2 kcal/mol at low humidity to 6.7 kcal/mol at high humidity .

The water adsorption-desorption behavior also affects the structural stability of the compound. While the orthorhombic phase is maintained under moderate humidity conditions, excessive water uptake can lead to structural modifications that impact the hydrogen bond network topology. The balance between water content and structural integrity is crucial for maintaining optimal ionic conductivity while preserving the material's stability.

| Property | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | |

| Space Group | Pna2₁ (No. 33) | |

| Lattice Parameters | a = 6.253(4) Å, b = 7.656(4) Å, c = 6.881(4) Å | |

| Hydrogen Bond Lengths | 2.684 Å and 2.564 Å | |

| Superprotonic Transition | 178°C | |

| Conductivity at 178°C | 3×10⁻² S/cm | |

| Conductivity at 196°C | 1.2×10⁻¹ S/cm | |

| ³¹P Chemical Shift Eigenvalues | δ₁₁ = 67.0 ± 0.6 ppm, δ₂₂ = 13.9 ± 1.5 ppm, δ₃₃ = -78.7 ± 0.9 ppm | |

| ⁷Li Quadrupole Coupling Constant | χ = -71 ± 1 kHz | |

| Water Solubility (22°C) | 153.8 g/100g H₂O | |

| Thermal Stability | 360°C (humid conditions) |

| Temperature (°C) | Phase/Transition | Conductivity (S/cm) | Reference |

|---|---|---|---|

| Room Temperature | Orthorhombic Phase | ~10⁻⁵ | |

| 178 | Superprotonic Transition | 3×10⁻² | |

| 196 | Second Transition | 1.2×10⁻¹ | |

| 223-224 | Melting Point | 0.48 | |

| 360 | Thermal Stability Limit | - |

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant